molecular formula C6H5BrClNO3S B1381472 5-Bromo-2-methoxypyridine-3-sulfonyl chloride CAS No. 1261584-19-3

5-Bromo-2-methoxypyridine-3-sulfonyl chloride

Cat. No.: B1381472
CAS No.: 1261584-19-3
M. Wt: 286.53 g/mol
InChI Key: HPGXYLFNEUZNHH-UHFFFAOYSA-N
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Safety and Hazards

5-Bromo-2-methoxypyridine-3-sulfonyl chloride is hazardous. It causes skin irritation and serious eye irritation . Safety measures should include wearing protective gloves, protective clothing, and eye/face protection. If in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Future Directions

While specific future directions for 5-Bromo-2-methoxypyridine-3-sulfonyl chloride are not available, it’s worth noting that sulfonyl chlorides are widely used in organic synthesis, suggesting potential applications in the development of new chemical reactions and synthesis methods .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-methoxypyridine-3-sulfonyl chloride typically involves the sulfonylation of 5-bromo-2-methoxypyridine. This process can be carried out using sulfonyl chloride reagents under controlled conditions. The reaction is usually performed in the presence of a base, such as pyridine or triethylamine, to facilitate the formation of the sulfonyl chloride group .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale sulfonylation reactions using automated reactors and precise control of reaction parameters. The use of high-purity starting materials and optimized reaction conditions ensures the efficient and cost-effective production of this compound .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-methoxypyridine-3-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and bases like pyridine or triethylamine.

    Coupling Reactions: Reagents such as palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Properties

IUPAC Name

5-bromo-2-methoxypyridine-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClNO3S/c1-12-6-5(13(8,10)11)2-4(7)3-9-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPGXYLFNEUZNHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)Br)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261584-19-3
Record name 5-bromo-2-methoxypyridine-3-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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